molecular formula C10H13N3O4S B2757537 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide CAS No. 695204-63-8

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

Cat. No. B2757537
CAS RN: 695204-63-8
M. Wt: 271.29
InChI Key: UTZMEQINLZRPMO-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H13N3O4S . It has a molecular weight of 271.29 .

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamides, including 3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide, are synthesized through various methods, showcasing their versatility in organic chemistry. One approach involves the alkylation of nitrobenzenesulfonamides to give N-alkylated sulfonamides in near quantitative yields. These compounds can be deprotected to yield secondary amines, highlighting their potential as intermediates in the synthesis of complex molecules (Fukuyama et al., 1995).
  • Another research avenue is the synthesis of nitrobenzenesulfonamides containing functional groups, such as nitroisopropyl and (ureidooxy)methyl groups, evaluated for their selective cytotoxicity towards hypoxic cells, although without significant in vivo activity (Saari et al., 1991).

Applications in Medicinal Chemistry

  • Sulfonamide derivatives have been explored for their pro-apoptotic effects in cancer cells, with certain compounds activating apoptotic genes through p38/ERK phosphorylation, suggesting their potential in cancer therapy (Cumaoğlu et al., 2015).
  • The antibacterial and biofilm inhibitory activities of new sulfonamide derivatives have also been investigated, showing promise against bacterial strains like Escherichia coli and Bacillus subtilis, with some compounds displaying moderate cytotoxicity (Abbasi et al., 2020).

Advanced Materials and Chemical Synthesis

  • Innovative methods for preparing secondary amines and diamines using 2,4-dinitrobenzenesulfonamides demonstrate the utility of sulfonamides in the synthesis of a wide array of amine compounds, further emphasizing their role as versatile intermediates in organic synthesis (Fukuyama et al., 1997).

properties

IUPAC Name

3-amino-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-6-9(11)4-8(5-10(6)13(14)15)18(16,17)12-7-2-3-7/h4-5,7,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZMEQINLZRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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